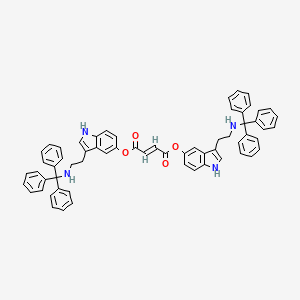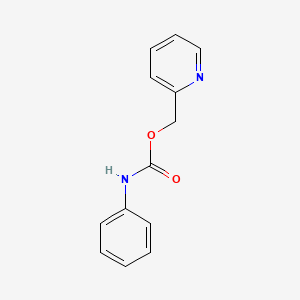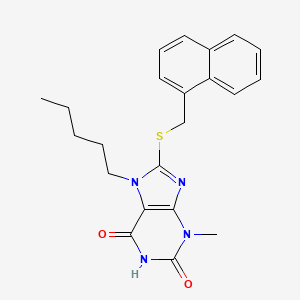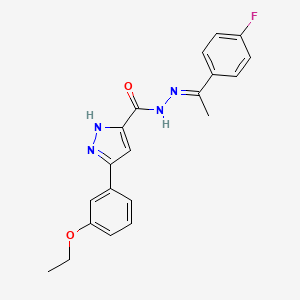
Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate is a complex organic compound that features a unique structure combining indole and tritylamino groups with a butenedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate typically involves multiple steps, starting with the preparation of the indole derivative and the tritylamino group. The key steps include:
Formation of the Indole Derivative: This involves the reaction of an appropriate precursor with reagents such as aniline and acetic acid under acidic conditions to form the indole ring.
Introduction of the Tritylamino Group: The tritylamino group is introduced through a reaction with trityl chloride in the presence of a base such as pyridine.
Coupling with Butenedioate: The final step involves the coupling of the indole-tritylamino intermediate with butenedioic acid or its derivatives under dehydrating conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate involves its interaction with specific molecular targets and pathways. The indole and tritylamino groups may interact with enzymes or receptors, modulating their activity. The butenedioate moiety can participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) phthalate: An organic compound with similar ester functionalities.
2-Butenedioic acid derivatives: Compounds with similar butenedioate moieties.
Uniqueness
Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate is unique due to its combination of indole, tritylamino, and butenedioate groups, which confer distinct chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C62H52N4O4 |
|---|---|
Peso molecular |
917.1 g/mol |
Nombre IUPAC |
bis[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] (E)-but-2-enedioate |
InChI |
InChI=1S/C62H52N4O4/c67-59(69-53-31-33-57-55(41-53)45(43-63-57)37-39-65-61(47-19-7-1-8-20-47,48-21-9-2-10-22-48)49-23-11-3-12-24-49)35-36-60(68)70-54-32-34-58-56(42-54)46(44-64-58)38-40-66-62(50-25-13-4-14-26-50,51-27-15-5-16-28-51)52-29-17-6-18-30-52/h1-36,41-44,63-66H,37-40H2/b36-35+ |
Clave InChI |
BWWHHUZFPMKGDT-ULDVOPSXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=C4C=C(C=C5)OC(=O)/C=C/C(=O)OC6=CC7=C(C=C6)NC=C7CCNC(C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1 |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=C4C=C(C=C5)OC(=O)C=CC(=O)OC6=CC7=C(C=C6)NC=C7CCNC(C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[4-(methylsulfanyl)benzylidene]-2-thiophenecarbohydrazide](/img/structure/B15079219.png)

![methyl (2E)-5-(4-tert-butylphenyl)-7-methyl-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15079233.png)
![(5Z)-3-butyl-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079242.png)
![1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15079250.png)

![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15079261.png)
![2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B15079274.png)
![1-(3,4-dimethoxyphenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B15079278.png)
![ethyl (2E)-5-(4-chlorophenyl)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15079280.png)
![9-Bromo-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15079293.png)
![3-[3-(Benzyloxy)phenyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15079297.png)
